molecular formula C17H18OS B1360537 2'-Methyl-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-19-3

2'-Methyl-3-(2-thiomethylphenyl)propiophenone

Cat. No. B1360537
CAS RN: 898754-19-3
M. Wt: 270.4 g/mol
InChI Key: HGHDTKYBSZXDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2’-Methyl-3-(2-thiomethylphenyl)propiophenone” is a chemical compound with the molecular formula C17H18OS . It has a molecular weight of 270.4 g/mol. This compound is intended for research use only and is not for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “2’-Methyl-3-(2-thiomethylphenyl)propiophenone” consists of 17 carbon atoms, 18 hydrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-Methyl-3-(2-thiomethylphenyl)propiophenone” include a molecular weight of 270.39 and a molecular formula of C17H18OS .

Scientific Research Applications

Asymmetric Synthesis

2'-Methyl-3-(2-thiomethylphenyl)propiophenone and its derivatives have been studied for their use in asymmetric synthesis. One such application is the synthesis of S-(+)-3-hydroxy-3-phenylvaleric acid, achieved through the condensation of propiophenone derivatives, highlighting their role in chiral synthesis processes (Mitsui & Kudo, 1967).

Chemical Reactions and Derivatives

These compounds are used in various chemical reactions, such as the reaction of alkyl propiolates with aminophenols or hydroxyphenols, leading to the production of significant derivatives (Yavari, Souri, Sirouspour, & Djahaniani, 2006). Another example is the photochemical synthesis of octahydro- and hexahydro-benzothiophenes from methyl (E)-4-mercapto-2,6-heptadienoate and alkenes or alkynes (Kiesewetter & Margaretha, 1987).

Structural Studies

The crystal structure of related compounds, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been reported. These studies are crucial for understanding the molecular framework and potential applications in material science and pharmaceuticals (Nagaraju et al., 2018).

Pharmaceutical Research

Compounds similar to this compound have been evaluated for their potential anti-inflammatory and analgesic properties, such as new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives (Hafez & El-Gazzar, 2017).

Catalytic Applications

These compounds are also investigated for their use in catalytic applications, including the preparation and coordination properties of bulky 2-methyl-3-thioxo-1,3-diphosphapropene derivatives. Such research explores their potential in cross-coupling reactions and the direct conversion of allyl alcohol to allylaniline (Liang, Ito, & Yoshifuji, 2004).

Safety and Hazards

The safety data sheet for a similar compound, propiophenone, indicates that it is a combustible liquid and causes serious eye irritation . It’s important to handle “2’-Methyl-3-(2-thiomethylphenyl)propiophenone” with care, using appropriate safety measures.

properties

IUPAC Name

1-(2-methylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS/c1-13-7-3-5-9-15(13)16(18)12-11-14-8-4-6-10-17(14)19-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHDTKYBSZXDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644305
Record name 1-(2-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898754-19-3
Record name 1-(2-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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